

SSR128129E FGFR Inhibition Profile at a Glance

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Compound Focus: **SSR128129E**

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Target	Reported IC ₅₀ / Activity	Experimental Context & Key Findings
FGFR1	IC ₅₀ = 1.9 μM [1] [2] [3]	Biochemical kinase assay; primary target identified [1] [2].
FGFR2	Inhibited [1] [3]	Cellular assays; blocks responses mediated by FGFR2 [1] [3].
FGFR3	Inhibited [1] [3]	Cellular assays; blocks responses mediated by FGFR3 [1] [3].
FGFR4	Inhibited [1] [3]	Cellular assays; blocks FGF19 (FGFR4 ligand)-induced capillary tube formation [1] [3].
Cellular Efficacy (Proliferation)	IC ₅₀ = 31 ± 1.6 nM [2] [3]	Inhibition of FGF2-induced endothelial cell (EC) proliferation [2] [3].
Cellular Efficacy (Migration)	IC ₅₀ = 15.2 ± 4.5 nM [2] [3]	Inhibition of FGF2-induced endothelial cell (EC) migration [2] [3].

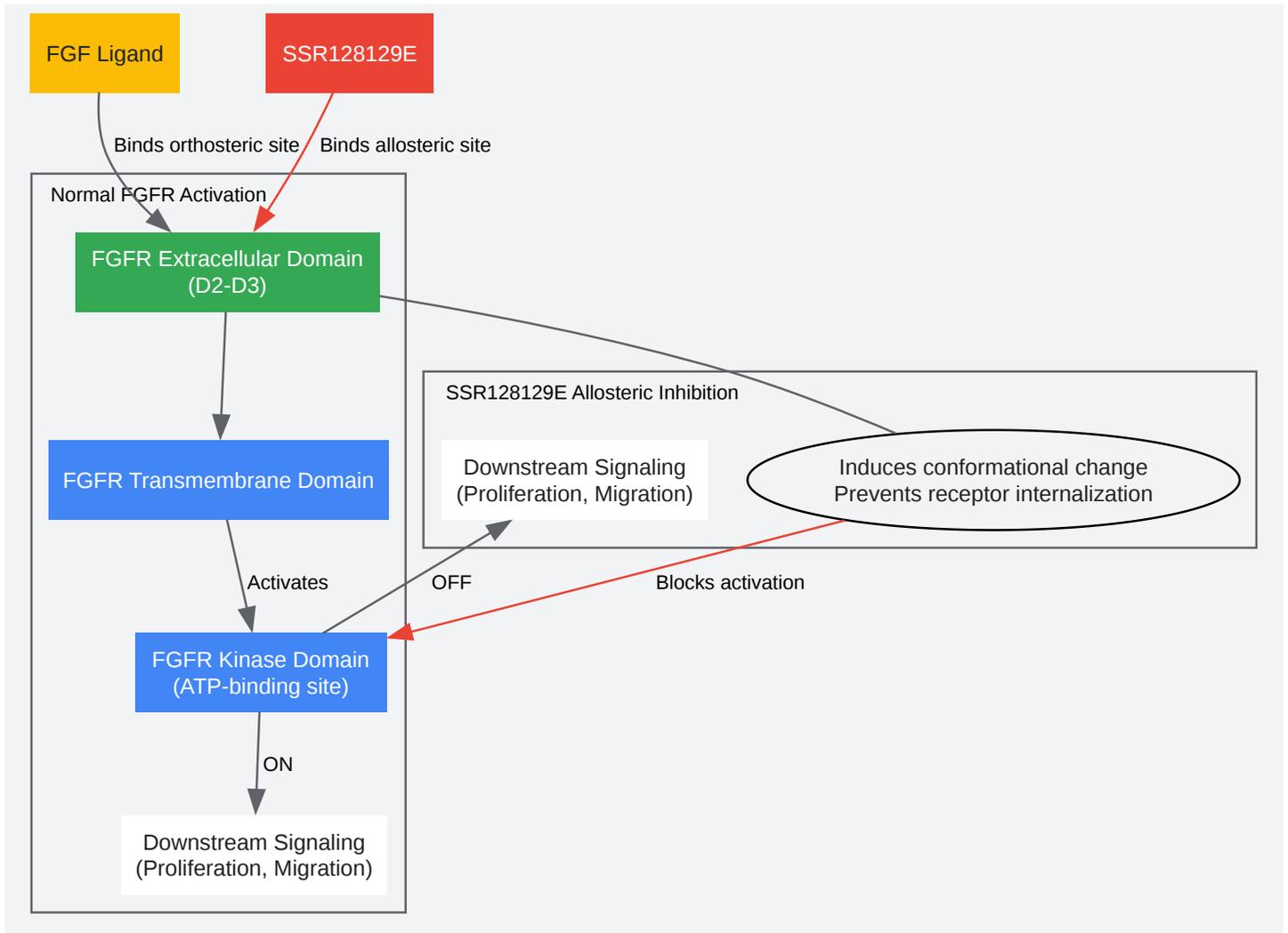
Detailed Experimental Evidence and Protocols

SSR128129E functions as a **multi-FGFR inhibitor** and its high potency in cellular assays compared to biochemical IC₅₀ is a hallmark of its allosteric mechanism [4] [1] [5].

- **In Vitro Models and Efficacy:** **SSR128129E** demonstrates nanomolar potency in blocking FGFR signaling across various cell lines, including human umbilical vein endothelial cells (HUVECs), porcine aortic endothelial (PAE) cells, and various tumor cell lines (e.g., murine pancreatic Panc02) [1] [3] [6]. It inhibits cellular processes like proliferation, migration, and lamellipodia formation induced by various FGF ligands (FGF1, FGF2, FGF7, FGF19) [3] [6].
- **Key Experimental Protocols:**
 - **Scintillation Proximity Assay (SPA) for Binding:** This protocol assesses the compound's ability to interfere with the binding of a radiolabeled FGF ligand (125I-FGF-2) to the soluble extracellular domain of FGFR (FGFR-1IIIc β - Fc Chimera) [1] [2].
 - **Cell Proliferation Assay (e.g., CellTiter 96 AQueous):** This method involves seeding cells in 96-well plates, starving them, then treating them with **SSR128129E** and mitogens like FGF2. After 72 hours, cell viability is measured to determine the inhibitory concentration 50 (IC₅₀) [1] [2].
- **In Vivo Efficacy:** Oral administration of **SSR128129E** (at 30 mg/kg) has shown efficacy in multiple mouse models, inhibiting the growth and metastasis of various tumors (e.g., pancreatic, breast, and colon cancer) [1] [3] [6]. It also showed benefits in models of arthritis and atherosclerosis [1] [6].

Unique Allosteric Mechanism of Action

SSR128129E has a distinct mechanism compared to conventional ATP-competitive inhibitors, which you can visualize in the diagram below.



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As shown, **SSR128129E** binds to the extracellular domain of FGFR, inducing a conformational change that inhibits FGF-induced signaling and receptor internalization without competing with FGF for binding [4] [7] [5]. This extracellular, allosteric mechanism is distinct from typical kinase inhibitors that target the intracellular ATP-binding pocket [8].

Comparison with Other FGFR Inhibitors

SSR128129E represents a different class of FGFR inhibitor. The table below contrasts it with some ATP-competitive inhibitors.

Inhibitor Name	Mechanism Type	Primary FGFR Targets	Key Clinical/Preclinical Stage
SSR128129E	Extracellular, Allosteric [4] [5]	Pan-FGFR (FGFR1-4) [1]	Preclinical research [1] [3]
Erdafitinib (JNJ-42756493)	ATP-competitive, Type I [8]	Pan-FGFR [8]	FDA-approved (metastatic urothelial carcinoma) [8]
AZD4547	ATP-competitive, Type I [8]	FGFR1-3 [8]	Phase I/II clinical trials [8]
Pemigatinib	ATP-competitive [9]	FGFR1-3 [9]	FDA-approved (cholangiocarcinoma) [9]

Strategic Research Considerations

For your research and development comparisons, consider these points:

- **Key Advantage:** The **allosteric mechanism** may offer higher selectivity and different resistance profiles compared to ATP-competitive drugs [4] [5].
- **Research Applications:** Preclinical studies highlight its potential not only in cancer but also in **inflammatory diseases** like arthritis and in modulating the tumor microenvironment [1] [10] [6].
- **Differentiating Data:** When comparing inhibitors, note the critical difference between **biochemical IC₅₀** (µM range for kinase binding) and **cellular IC₅₀** (nM range for functional effects), which is a recognized feature of allosteric modulators [1] [2].

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